4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide
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Description
The compound seems to be a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
Synthesis Analysis
While specific synthesis methods for “4-(Cyclopropylmethyl)-1,4-thiazinane 1,1-dioxide” were not found, there are numerous approaches for the preparation of similar compounds .
Scientific Research Applications
Synthesis and Structural Insights
Research into compounds structurally related to 4-(Cyclopropylmethyl)-1,4-thiazinane 1,1-dioxide has focused on their synthesis, structural characterization, and the exploration of their potential applications in various fields of chemistry. One notable area of study involves the examination of gaseous 3-membered ring oxonium and sulphonium ions, which provides foundational insights into the stability and reactivity of these compounds (Levsen et al., 1977). Similarly, the development of new synthetic pathways, such as those involving the copolymerization of epoxide with carbon dioxide, highlights the versatility of related cyclic and acyclic structures in polymer chemistry (Kuran & Listoś, 1994).
Chemical Reactivity and Applications
The generation and trapping of specific thiazole derivatives indicate a broader utility in creating novel compounds with potential applications in materials science and drug development (Al Hariri et al., 1997). Additionally, research into the synthesis of 1,2,4-thiadiazinane 1,1-dioxides via three-component reactions reveals innovative approaches to compound development, which may find applications in medicinal chemistry and materials science (Khumalo et al., 2018).
Cyclopropane Derivatives and Their Importance
The exploration of cyclopropane derivatives, including studies on their enantioselective synthesis and potential as intermediates in various chemical reactions, underscores the significance of these compounds in synthetic organic chemistry. For instance, the efficient approaches to stereoselective synthesis of cyclopropyl alcohols demonstrate the value of cyclopropane units in constructing complex molecules with specific chiral centers (Kim & Walsh, 2012).
Properties
IUPAC Name |
4-(cyclopropylmethyl)-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)5-3-9(4-6-12)7-8-1-2-8/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEGBHIHWJAJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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